3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid
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Overview
Description
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H6Cl2O3S and a molecular weight of 277.12 g/mol. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination and methoxylation of benzothiophene derivatives. One common method includes the following steps:
Chlorination: Benzothiophene is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at specific positions on the benzothiophene ring.
Methoxylation: The chlorinated benzothiophene is then reacted with a methoxylating agent, such as dimethyl sulfate or methanol, to introduce the methoxy group at the desired position.
Carboxylation: Finally, the methoxylated and chlorinated benzothiophene is carboxylated using carbon dioxide or a carboxylating agent to form the carboxylic acid group at the 2-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include sulfoxides, sulfones, reduced benzothiophene derivatives, substituted benzothiophenes, and esters.
Scientific Research Applications
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This results in the upregulation of tissue BCKDC activity and the downregulation of plasma branched-chain amino acid levels .
Comparison with Similar Compounds
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3,6-Dichloro-1-benzothiophene-2-carboxylic acid: This compound lacks the methoxy group at the 6-position, which may affect its chemical reactivity and biological activity.
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: This compound has only one chlorine atom, which may result in different chemical and biological properties.
6-Methoxy-1-benzothiophene-2-carboxylic acid: This compound lacks both chlorine atoms, which may significantly alter its reactivity and applications
The presence of both chlorine atoms and the methoxy group in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O3S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTRNRLKTOVPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354045 |
Source
|
Record name | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-89-1 |
Source
|
Record name | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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